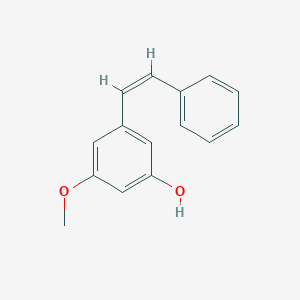

(Z)-3-Hydroxy-5-methoxystilbene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-[(Z)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXPWIEOVZVJC-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence and Isolation of 3 Hydroxy 5 Methoxystilbene

Plant Sources of 3-Hydroxy-5-methoxystilbene and Related Stilbenoids

While specific plant sources for the (Z)-isomer of 3-Hydroxy-5-methoxystilbene are not prominently documented in available scientific literature, its (E)-isomer, also known as pinosylvin (B93900) monomethyl ether, and a vast array of other structurally related stilbenoids have been isolated from a diverse range of plant species. Stilbenoids are found in both gymnosperms and angiosperms, with notable concentrations in families such as Pinaceae, Vitaceae, Gnetaceae, and Cyperaceae. nih.govbohrium.com

The (E)-isomer, (E)-3-Hydroxy-5-methoxystilbene, is a known constituent of various Pinus species. mdpi.com Pinosylvin and its monomethyl ether are significant stilbenoids found in the heartwood of pines, where they contribute to the wood's durability and resistance to decay. mdpi.comnih.gov

Resveratrol (B1683913) is arguably the most studied stilbenoid and is famously found in grapes (Vitis vinifera), particularly in the skins, and consequently in red wine. nih.govwikipedia.org It is also present in other plants like peanuts and berries. nih.govresearchgate.net The Vitaceae family is a rich source of not only resveratrol but also its various oligomers, such as ε-viniferin and δ-viniferin. nih.govscielo.org.za

The Gnetaceae and Cyperaceae families are also recognized for their diverse stilbenoid content. researchgate.netmdpi.com Species of the genus Gnetum have yielded numerous resveratrol dimers and other complex oligostilbenes. ieeesem.com The family Cyperaceae, which includes sedges, has been found to contain over 60 different stilbenoids, from simple monomers to complex tetramers. mdpi.com

Below is a table summarizing the plant sources of several key stilbenoids related to (Z)-3-Hydroxy-5-methoxystilbene.

| Plant Family | Genus/Species | Plant Part | Isolated Stilbenoids |

| Pinaceae | Pinus sylvestris, Pinus densiflora | Heartwood, Knotwood, Bark, Leaves | Pinosylvin, (E)-3-Hydroxy-5-methoxystilbene (Pinosylvin monomethyl ether) mdpi.comnih.govnih.gov |

| Vitaceae | Vitis vinifera (Grape) | Roots, Stems, Skins | Resveratrol, ε-viniferin, δ-viniferin, Vitisin B nih.govscielo.org.za |

| Gnetaceae | Gnetum microcarpum, Gnetum gnemon | Lianas, Stem | Malaysianol D, Gnetol, Gnetin C bohrium.comieeesem.com |

| Fabaceae | Sphaerophysa salsula | Whole Plant | 3'-Hydroxypterostilbene japsonline.com |

| Cyperaceae | Carex spp., Cyperus spp. | Roots, Rhizomes | Miyabenol A, Kobophenol A, α-viniferin mdpi.com |

| Dracaenaceae | Dracaena loureiri | Stem Wood | Pinostilbene (B20863) japsonline.com |

Methodologies for Natural Product Isolation from Biological Matrices

The isolation of stilbenoids from plant material is a multi-step process that involves extraction, fractionation, and purification. The selection of specific techniques depends on the chemical properties of the target compounds and the complexity of the plant matrix.

Extraction: The initial step involves the extraction of phytochemicals from the dried and powdered plant material. Solvents are chosen based on their polarity to selectively dissolve the compounds of interest. For stilbenoids, which are polyphenolic compounds, polar solvents like methanol (B129727), ethanol, and acetone (B3395972) are commonly used. nih.gov The extraction process can be performed at room temperature or with heating, and techniques such as maceration, Soxhlet extraction, or more advanced methods like accelerated solvent extraction (ASE) can be employed to maximize the yield. nih.gov

Fractionation and Purification: Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes fractionation to separate the stilbenoids from other classes of phytochemicals. This is typically achieved through liquid-liquid partitioning with immiscible solvents of varying polarities. For instance, an aqueous extract might be partitioned against ethyl acetate (B1210297) to concentrate the phenolic compounds. scielo.org.za

The subsequent purification of the stilbenoid-rich fraction is accomplished using various chromatographic techniques. These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase.

Column Chromatography (CC): This is a fundamental purification technique where the extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or Sephadex. The compounds are then eluted with a solvent or a gradient of solvents, leading to their separation. ieeesem.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography method that avoids the irreversible adsorption of samples onto a solid support. scielo.org.za It has been effectively used for the preparative separation of stilbenes from grape root and shoot extracts. scielo.org.zaacs.org Different solvent systems, such as chloroform-methanol-water or n-hexane-ethyl acetate-methanol-water, are selected based on the partition coefficients of the target stilbenoids. scielo.org.za

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique widely used for the final purification and quantification of stilbenoids. nih.gov Semi-preparative or preparative HPLC columns are used to isolate pure compounds from complex fractions. scielo.org.za Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of stilbene (B7821643) dimers. nih.gov

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of organic molecules. vt.eduhyphadiscovery.comcore.ac.uk One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide information about the number and types of protons and carbons in the molecule. ieeesem.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms and assembling the complete molecular framework. ieeesem.comvt.educore.ac.uk

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. ieeesem.com When coupled with a chromatographic system like HPLC (LC-MS), it allows for the identification of compounds within a mixture. scielo.org.za

The combination of these sophisticated analytical techniques allows for the successful isolation and structural characterization of novel and known stilbenoids from diverse plant sources.

Iii. Biosynthetic Pathways of Stilbenoids Relevant to Z 3 Hydroxy 5 Methoxystilbene

General Phenylpropanoid Pathway and Shikimate Pathway Precursors

The journey to synthesizing stilbenoids begins with the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the production of aromatic amino acids. nih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. nih.govresearchgate.net Chorismate is a key branch-point intermediate that serves as the precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.gov

For stilbenoid biosynthesis, phenylalanine is the primary starting material. The general phenylpropanoid pathway commences with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. mdpi.comresearchgate.net Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. mdpi.comresearchgate.net This p-coumaric acid is then activated by 4-coumarate:CoA ligase (4CL) to form its corresponding CoA ester, p-coumaroyl-CoA, a critical substrate for the next key step in stilbenoid synthesis. mdpi.comnih.gov

Table 1: Key Precursors and Enzymes in the Early Stages of Stilbenoid Biosynthesis

| Precursor/Enzyme | Role in the Pathway |

| Phosphoenolpyruvate (PEP) & Erythrose 4-phosphate (E4P) | Initial precursors for the shikimate pathway. nih.govresearchgate.net |

| Chorismate | Branch-point intermediate for aromatic amino acid synthesis. nih.gov |

| Phenylalanine | Primary aromatic amino acid precursor for stilbenoids. mdpi.com |

| Phenylalanine ammonia-lyase (PAL) | Catalyzes the conversion of phenylalanine to cinnamic acid. mdpi.comresearchgate.net |

| Cinnamate 4-hydroxylase (C4H) | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. mdpi.comresearchgate.net |

| 4-coumarate:CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.comnih.gov |

| p-Coumaroyl-CoA | Key substrate for stilbene (B7821643) synthase. nih.gov |

| Malonyl-CoA | Extender units used by stilbene synthase. nih.gov |

Stilbene Synthase (STS)-Catalyzed Formation of the Stilbene Skeleton

The defining step in the biosynthesis of stilbenoids is the condensation reaction catalyzed by stilbene synthase (STS), a type III polyketide synthase. nih.govnih.gov STS utilizes one molecule of p-coumaroyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. nih.govresearchgate.net Through a series of decarboxylative condensation reactions, STS forms a linear tetraketide intermediate. nih.govresearchgate.net

A key difference between stilbene synthase and the closely related chalcone (B49325) synthase (CHS), which leads to flavonoid biosynthesis, lies in the subsequent cyclization and aromatization of this intermediate. nih.govuregina.ca STS catalyzes an aldol-type intramolecular condensation, which, followed by aromatization, results in the formation of the characteristic C6-C2-C6 stilbene backbone of resveratrol (B1683913) (3,5,4'-trihydroxystilbene). nih.govresearchgate.net This reaction represents a critical branch point, diverting phenylpropanoid metabolism towards the production of stilbenoids. biorxiv.orgbiorxiv.org

Enzymatic Methylation Reactions in Stilbenoid Biosynthesis

Following the formation of the basic stilbene scaffold, further structural diversity is achieved through modification reactions, including hydroxylation, glycosylation, and methylation. The formation of (Z)-3-Hydroxy-5-methoxystilbene from a precursor like resveratrol would necessitate a methylation step.

The methylation of hydroxyl groups on the stilbene ring is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). maxapress.com These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor in a process called transmethylation. nih.govresearchgate.net The reaction involves the transfer of the methyl group from SAM to a hydroxyl group of the substrate, yielding a methylated stilbenoid and S-adenosyl-L-homocysteine (SAH) as a byproduct. researchgate.net

Plant OMTs are a diverse group of enzymes, often exhibiting substrate promiscuity, meaning they can act on a range of similar compounds. nih.gov This promiscuity is a key factor in the generation of the vast array of methylated stilbenoids found in nature. The activity of these enzymes is crucial for the biosynthesis of compounds like pinosylvin (B93900) from cinnamoyl-CoA and for the subsequent methylation of resveratrol to form pterostilbene (B91288) and other methylated derivatives. nih.gov

Recombinant Microbial Biosynthesis of Methylated Stilbene Analogs

The potential applications of stilbenoids have driven research into their production using engineered microorganisms. This approach, known as metabolic engineering, offers a promising alternative to extraction from natural sources or complex chemical synthesis. researchgate.net

Scientists have successfully constructed artificial biosynthetic pathways in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae to produce stilbenoids. nih.govnih.gov This involves introducing the necessary genes from the plant biosynthetic pathway into the microbial host. For the production of methylated stilbenes, this typically includes genes encoding for:

An enzyme to provide the p-coumaroyl-CoA precursor, such as a tyrosine ammonia (B1221849) lyase (TAL) or a combination of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.comnih.gov

A stilbene synthase (STS) to form the resveratrol backbone. nih.govnih.gov

An O-methyltransferase (OMT) to catalyze the methylation of the stilbene ring. nih.govnih.gov

By co-expressing these enzymes in E. coli and feeding the culture with a suitable precursor like p-coumaric acid, researchers have demonstrated the production of resveratrol and its methylated derivatives, such as pinostilbene (B20863) and pterostilbene. nih.gov This platform also allows for the production of "unnatural" stilbenes by feeding the engineered microbes with various precursor carboxylic acids, highlighting the versatility of these systems. nih.govnih.gov

Table 2: Key Enzymes in Recombinant Stilbenoid Biosynthesis in E. coli

| Enzyme | Function in the Recombinant Pathway |

| Phenylalanine ammonia-lyase (PAL) or Tyrosine ammonia lyase (TAL) | Converts phenylalanine or tyrosine to cinnamic acid or p-coumaric acid, respectively. mdpi.comnih.gov |

| 4-coumarate:CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. nih.govnih.gov |

| Stilbene synthase (STS) | Catalyzes the formation of the resveratrol backbone from p-coumaroyl-CoA and malonyl-CoA. nih.govnih.gov |

| O-methyltransferase (OMT) | Transfers a methyl group from SAM to the hydroxyl groups of the stilbene ring. nih.govnih.gov |

Iv. Synthetic Chemistry of Z 3 Hydroxy 5 Methoxystilbene and Its Analogs

Chemical Synthesis Approaches for Stilbenoid Scaffolds

The construction of the fundamental stilbene (B7821643) backbone is achievable through several powerful cross-coupling and olefination reactions. These methods provide versatile pathways to a wide array of substituted stilbene derivatives.

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of alkene synthesis and has been extensively applied to the preparation of stilbenes. wiley-vch.de The reaction involves the coupling of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde or ketone to form a new carbon-carbon double bond. tamu.educhegg.com This method is advantageous as the position of the newly formed double bond is precisely determined. chegg.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes. The benzyltriphenylphosphonium (B107652) chloride used in many stilbene syntheses is considered a borderline case between stabilized and non-stabilized ylides, often resulting in a mixture of (E) and (Z) isomers. chegg.com The less soluble (E)-stilbene can sometimes be separated from the (Z)-isomer by precipitation from the reaction solvent. wiley-vch.de

A popular modification, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate-stabilized carbanions, which are more nucleophilic than the corresponding phosphonium ylides. wiley-vch.de The HWE reaction often provides excellent (E)-selectivity and simplifies purification, as the dialkylphosphate byproduct is water-soluble. wiley-vch.denih.gov Researchers have used these Wittig-type strategies to synthesize a variety of stilbene analogs, including those incorporating quinoline (B57606) moieties and pinacolyl boronate groups, demonstrating the reaction's broad functional group tolerance. nih.gov

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reactant | Phosphorus Ylide | Phosphonate-stabilized Carbanion |

| Stereoselectivity | Variable; (Z) favored with non-stabilized ylides, (E) with stabilized ylides | Generally high (E)-selectivity |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate salt |

| Purification | Can be challenging | Generally easier due to soluble byproduct |

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for carbon-carbon bond formation, widely employed in stilbene synthesis. nih.govbohrium.com The reaction typically couples an aryl halide or triflate with an alkene, such as styrene (B11656), in the presence of a palladium catalyst and a base. nih.govwikipedia.org This method is highly valued for its selectivity and tolerance of a wide range of functional groups on both coupling partners. nih.gov

Historically, the reaction of iodobenzene (B50100) and styrene with a palladium(II) catalyst was independently reported by Richard F. Heck and Tsutomu Mizoroki to produce trans-stilbene. wikipedia.org Modern advancements have focused on improving catalyst efficiency and reaction conditions. For instance, using palladium nanocatalysts stabilized with poly(N-vinylpyrrolidone) (PVP) in aqueous media under microwave irradiation allows for the synthesis of stilbenes and heterostilbenes in good to excellent yields with short reaction times and low catalyst loading. nih.govnih.gov

The Mizoroki-Heck reaction is particularly effective for generating (E)-stilbenes with high stereoselectivity. rsc.org It has been utilized to synthesize complex structures, including tri- and tetra-substituted olefins and biaryl stilbenes, by coupling substituted styrenes with various aryl halides. nih.govresearchgate.net The development of new palladium pincer complexes and nitrogen- or oxygen-containing palladacycles continues to expand the scope and applicability of this reaction in industrial settings by improving catalyst activity with less reactive aryl chlorides and bromides. bohrium.com

Reductive coupling reactions provide a direct route to symmetrical stilbenes by forming a double bond between two molecules of an aryl aldehyde. A prominent example is the McMurry reaction, which employs a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or lithium aluminum hydride. This method is effective for synthesizing phytoalexins from corresponding aldehydes or ketones. bohrium.com

Another approach involves the homocoupling of aryl aldehyde tosylhydrazones. researchgate.net This method and others, such as the self-coupling of α-lithiated benzylic sulfones, offer alternative pathways to the stilbene core. researchgate.net Nickel-catalyzed reactions have also been explored, demonstrating the ability to efficiently and stereoselectively synthesize (E)-alkenes from aldehydes and organozinc reagents. bohrium.com These methods are particularly useful for creating symmetrically substituted stilbenes directly from readily available aldehyde precursors.

Copper-catalyzed reactions have emerged as an attractive alternative to palladium-based methods due to copper's abundance and lower cost. researchgate.net These reactions are effective for various cross-coupling transformations to build stilbenoid analogs. Copper(I) catalysts, for example, can mediate the coupling of thioamides with donor/acceptor-substituted diazocarbonyl compounds to form enamino esters and enaminones, which are valuable synthetic intermediates. nih.gov

Copper-catalyzed cross-coupling of organoboron compounds with various functional groups represents another versatile strategy. researchgate.net Additionally, copper-catalyzed sulfinyl cross-coupling reactions of sulfinamides with aldehyde-derived N-tosylhydrazones have been developed to synthesize structurally diverse sulfoxides. organic-chemistry.org While not a direct stilbene synthesis, these methods highlight copper's utility in forming key bonds found in complex stilbenoid analogs. More directly, oxidative coupling of resveratrol (B1683913) using metal reagents like silver acetate (B1210297) has been shown to produce oligomeric stilbenes, demonstrating a pathway for building larger, more complex stilbenoid structures through metal-mediated processes. oeno-one.eu

Stereoselective Synthesis of (Z)-Stilbene Isomers

Achieving high stereoselectivity for the thermodynamically less stable (Z)-isomer is a significant synthetic challenge. Several strategies have been developed to overcome this.

One of the most common methods is the partial reduction of an internal alkyne. The diarylacetylene precursor can be synthesized via a Sonogashira coupling of a terminal alkyne with an aryl iodide. nih.gov Subsequent reduction of the alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), selectively produces the (Z)-alkene. chegg.com

The Wittig reaction, as previously mentioned, can also be tuned to favor the (Z)-isomer. The use of non-stabilized or semi-stabilized ylides in aprotic solvents typically results in the formation of a cis-oxaphosphetane intermediate that rapidly decomposes to the (Z)-alkene. nih.gov

More recently, novel catalytic methods have been developed. A rhodium(I)-catalyzed addition of arylboronic acids to 4-arylbuta-2,3-dien-1-ols provides a highly stereoselective route to vinyl-substituted (Z)-stilbenes. nih.govrsc.org The proposed mechanism involves the regioselective addition of an organorhodium(I) species across a double bond of the allene, followed by a rare δ-elimination of a Rh(I)-OH species to yield the (Z)-product. rsc.org

Table 2: Key Methods for Stereoselective (Z)-Stilbene Synthesis

| Method | Key Reagents/Catalyst | Description |

|---|---|---|

| Alkyne Reduction | Diarylacetylene, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Partial hydrogenation of an alkyne precursor yields the cis-alkene. |

| Wittig Reaction | Non-stabilized or semi-stabilized phosphorus ylide, aldehyde | Favors the kinetic (Z)-product via a cis-oxaphosphetane intermediate. |

| Rhodium Catalysis | Arylboronic acid, allenic alcohol, Rh(I) catalyst | Catalytic addition/elimination cascade provides high (Z)-stereoselectivity. nih.govrsc.org |

Post-Synthetic Modifications: Demethylation and Functionalization

Once the stilbene scaffold is constructed, post-synthetic modifications are often necessary to install desired functional groups, particularly the hydroxyl groups characteristic of many natural stilbenoids. Demethylation of methoxy-substituted stilbenes is a common final step. nih.gov

A standard reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). However, this strong Lewis acid can be incompatible with sensitive functional groups. nih.gov For instance, attempts to demethylate certain prenylated stilbenoids with BBr₃ resulted in decomposition. nih.gov An alternative, milder method involves using iodocyclohexane (B1584034) in a solvent like N,N-dimethylformamide (DMF) at reflux, which generates hydrogen iodide in situ to cleave the ether bonds. nih.gov It is important to note that strongly acidic conditions, whether from the reagent itself or generated in situ, can sometimes lead to undesired side reactions, such as the intramolecular cyclization of ortho-prenylated phenols to form dihydro-benzopyranyl derivatives. nih.gov

Beyond demethylation, other functionalizations can be performed to create diverse analogs. For example, aromatic rings on the stilbene core can be subjected to nitration. The resulting nitro group can then be reduced to an amine, which serves as a handle for further synthetic transformations, such as the construction of heterocyclic ring systems fused to the stilbenoid framework. mdpi.com

Vi. Structure Activity Relationship Sar Studies of Z 3 Hydroxy 5 Methoxystilbene and Stilbenoid Derivatives

Influence of Hydroxyl and Methoxy (B1213986) Group Position and Number on Biological Activities

The biological activities of stilbenoids are profoundly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings. These functional groups are key determinants of the antioxidant, anticancer, and other pharmacological properties of these compounds.

The presence of hydroxyl groups is strongly correlated with the antioxidant capacity of stilbenoids. For instance, the potent antioxidant and anti-inflammatory activities of resveratrol (B1683913) (3,5,4'-trihydroxystilbene) are largely attributed to its hydroxyl groups. The 4'-hydroxyl group, in particular, has been identified as being crucial for its radical scavenging activity. The substitution pattern of these hydroxyls also dictates the molecule's interaction with various biological targets. For example, the 3,5-dihydroxyphenyl A-ring is a common feature in many biologically active stilbenoids.

The replacement of hydroxyl groups with methoxy groups can lead to significant changes in biological activity, often by increasing lipophilicity and metabolic stability. Pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol, exhibits enhanced oral bioavailability and, in some cases, more potent biological effects due to the presence of two methoxy groups in place of two hydroxyl groups. This methoxylation can lead to increased cellular uptake and altered interactions with target proteins. Studies have shown that the number and position of methoxy groups can fine-tune the anticancer and chemopreventive properties of stilbenoids. For example, some methoxylated stilbenes have demonstrated potent inhibitory effects on cytochrome P450 enzymes.

The following table summarizes the influence of hydroxyl and methoxy groups on the biological activities of selected stilbenoids.

| Feature | Influence on Biological Activity | Example Compound(s) |

| Hydroxyl Groups | Crucial for antioxidant activity through radical scavenging. The 4'-OH group is particularly important. The 3,5-dihydroxyphenyl moiety is often associated with potent biological effects. | Resveratrol |

| Methoxy Groups | Increase lipophilicity and metabolic stability, often leading to enhanced bioavailability and potency. Can modulate selectivity towards different biological targets. | Pterostilbene |

| Substitution Pattern | The specific arrangement of -OH and -OCH3 groups fine-tunes the compound's overall biological profile, including its anticancer and chemopreventive properties. | Various synthetic and natural stilbenoids |

Impact of (Z)/(E) Isomerism on Stilbenoid Biological Activity

The geometric configuration of the double bond in stilbenoids, designated as either (Z) (cis) or (E) (trans), has a significant impact on their biological properties. The two isomers possess distinct three-dimensional shapes, leading to differential binding affinities for biological targets and, consequently, varied pharmacological activities.

The (E)-isomer is typically the more thermodynamically stable and has been the subject of more extensive research. For many stilbenoids, including resveratrol, the (E)-isomer is associated with greater biological activity. However, the (Z)-isomer can exhibit unique and sometimes more potent effects. For instance, (Z)-resveratrol has been shown to be a more potent inhibitor of tubulin polymerization, a key mechanism in cancer chemotherapy, than its (E)-counterpart.

The biological evaluation of both isomers is crucial, as the (Z)-isomer may possess a distinct pharmacological profile. In some cases, the (Z)-isomer has demonstrated superior cytotoxic activity against certain cancer cell lines. The interconversion between the two isomers, which can be induced by factors such as UV light, further complicates the understanding of their in vivo activity. Therefore, the stereochemistry of the double bond is a critical consideration in the design and evaluation of stilbenoid-based therapeutic agents.

The table below highlights the differential biological activities of (Z) and (E) stilbenoid isomers.

| Isomer | Structural Feature | General Biological Activity Profile | Example |

| (E)-Isomer | More planar and thermodynamically stable. | Often exhibits potent antioxidant and anti-inflammatory activities. | (E)-Resveratrol |

| (Z)-Isomer | Less stable, non-planar conformation. | Can exhibit unique and sometimes more potent activities, such as enhanced cytotoxicity and tubulin polymerization inhibition. | (Z)-Resveratrol, (Z)-Combretastatin A-4 |

Effects of Peripheral Substituents (e.g., Halogens, Allyloxy, Benzyl (B1604629) Groups) on Efficacy

The introduction of peripheral substituents other than hydroxyl and methoxy groups, such as halogens, allyloxy, and benzyl groups, provides a means to further modulate the efficacy and pharmacokinetic properties of stilbenoids.

Halogenation can significantly alter the electronic nature and lipophilicity of the stilbene (B7821643) core, potentially leading to enhanced biological activity. For example, the incorporation of fluorine or chlorine atoms can improve metabolic stability and cellular uptake. The position of the halogen substituent is critical and can influence the compound's selectivity and potency.

The addition of allyloxy or benzyl groups can also impact the pharmacological profile of stilbenoids. These larger, more lipophilic groups can enhance interactions with biological targets and improve membrane permeability. For instance, the introduction of a prenyl group, which is structurally related to an allyl group, has been shown to enhance the anticancer activity of certain stilbenoids. Benzylated stilbenes have also been synthesized and evaluated for their potential as therapeutic agents.

Lipophilicity and Bioavailability Considerations in Stilbenoid Design

A major challenge in the development of stilbenoids as therapeutic agents is their often poor bioavailability, which is largely influenced by their lipophilicity and susceptibility to metabolic transformations.

The inherent hydrophilicity of many naturally occurring stilbenoids, due to the presence of multiple hydroxyl groups, can limit their ability to cross cell membranes. Furthermore, these hydroxyl groups are primary targets for phase II metabolic enzymes, leading to rapid glucuronidation and sulfation and subsequent excretion from the body. This extensive first-pass metabolism significantly reduces the systemic exposure to the active compound.

Strategies to improve the bioavailability of stilbenoids often focus on increasing their lipophilicity and metabolic stability. The methylation of hydroxyl groups to form methoxy ethers is a common approach that has been shown to enhance the oral bioavailability of stilbenoids like pterostilbene compared to resveratrol. The introduction of other lipophilic substituents can also improve the pharmacokinetic profile. A careful balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility and potential toxicity issues. Computational models and in vitro assays are valuable tools for predicting the lipophilicity and metabolic fate of novel stilbenoid derivatives, aiding in the design of compounds with improved drug-like properties.

The following table outlines key considerations regarding lipophilicity and bioavailability in stilbenoid design.

| Consideration | Impact on Stilbenoid Properties | Design Strategy |

| Low Lipophilicity | Poor membrane permeability and cellular uptake. | Introduction of lipophilic groups (e.g., methoxy, halogens, alkyl chains). |

| Extensive Metabolism | Rapid clearance and low systemic exposure due to glucuronidation and sulfation of hydroxyl groups. | Masking or replacing hydroxyl groups (e.g., methylation to form methoxy ethers). |

| Poor Bioavailability | Limited therapeutic efficacy due to a combination of low lipophilicity and extensive metabolism. | Optimize the balance between lipophilicity and aqueous solubility; design prodrugs. |

Vii. Advanced Analytical Techniques for Z 3 Hydroxy 5 Methoxystilbene Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (Z)-3-Hydroxy-5-methoxystilbene. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the compound.

In a typical analysis, a sample of the compound is dissolved in a deuterated solvent and placed in a strong magnetic field. The resulting spectra show signals (resonances) corresponding to each unique nucleus in the molecule. The chemical shift (δ, in ppm) of a signal indicates the electronic environment of the nucleus, while the splitting pattern (multiplicity) reveals the number of neighboring protons. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are often used to establish correlations between different nuclei and confirm the complete structural assignment. nih.gov For this compound, NMR is crucial for confirming the cis ('Z') configuration of the double bond, which is typically characterized by specific coupling constants between the vinylic protons.

Table 1: Representative NMR Data for a Hydroxy-Methoxystilbene Scaffold Note: The following data is illustrative for a related stilbene (B7821643) structure, as specific experimental values for the (Z)-isomer can vary based on solvent and experimental conditions.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C-2 | 6.3 - 6.5 | 105.0 - 106.0 |

| C-3 (OH) | - | 158.0 - 159.0 |

| C-4 | 6.6 - 6.8 | 100.0 - 101.0 |

| C-5 (OCH₃) | - | 160.0 - 161.0 |

| C-6 | 6.3 - 6.5 | 108.0 - 109.0 |

| C-α | 6.5 - 6.7 | 128.0 - 129.0 |

| C-β | 6.5 - 6.7 | 129.0 - 130.0 |

| OCH₃ | 3.7 - 3.8 | 55.0 - 56.0 |

| OH | 5.0 - 5.5 | - |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable. scielo.br This soft ionization technique allows the molecule to be ionized with minimal fragmentation, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻).

The key advantage of HRESIMS is its high accuracy, which enables the determination of the elemental composition of the molecule. scielo.br By comparing the experimentally measured exact mass to the calculated mass for a proposed chemical formula, researchers can confirm the molecular formula with a high degree of confidence. For this compound (C₁₅H₁₄O₂), the expected monoisotopic mass is 226.0994 Da. HRESIMS can measure this mass to within a few parts per million (ppm), providing definitive evidence for the compound's identity. scielo.br

Table 2: HRESIMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Ion Mode | Negative ([M-H]⁻) |

| Calculated m/z | 225.0921 |

| Observed m/z | 225.0923 (Example) |

| Mass Difference | < 5 ppm (Typical) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. nih.gov It is routinely used to assess the purity of synthesized or isolated this compound and to perform quantitative analysis. The method relies on a stationary phase (a column, often a C18) and a mobile phase (a solvent mixture, such as methanol (B129727) and water) to separate compounds based on their physicochemical properties. nih.gov

A sample is injected into the HPLC system, and a detector (commonly a UV-Vis detector) records the signal as the compound elutes from the column. The time it takes for the compound to elute is known as the retention time (Rt), which is a characteristic identifier under specific conditions. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantification when compared against a standard curve of known concentrations. nih.gov Method validation ensures the linearity, accuracy, and repeatability of the analysis. nih.gov

Table 3: Typical HPLC Parameters for Stilbene Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient or isocratic elution with Methanol/Water nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 306 nm) |

| Injection Volume | 10-20 µL |

| Retention Time (Rt) | Dependent on exact conditions |

UV Absorption Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. The stilbene backbone of this compound contains a conjugated pi-system, which acts as a chromophore and absorbs UV light at specific wavelengths. The resulting spectrum is a plot of absorbance versus wavelength, characterized by one or more absorption maxima (λmax). These λmax values are indicative of the electronic transitions within the molecule and can serve as a useful tool for characterization and quantification. The position and intensity of the absorption bands can be influenced by the solvent and the stereochemistry of the double bond.

Electrophoretic Light Scattering Techniques for ζ Potential Measurements

Electrophoretic Light Scattering (ELS) is a technique used to measure the electrophoretic mobility of particles in a dispersion, which is then used to calculate the zeta (ζ) potential. nanofase.eu Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a critical parameter for predicting the stability of colloidal dispersions. nih.govmalvernpanalytical.com

While this compound as a small molecule in solution does not have a zeta potential itself, this technique becomes highly relevant when the compound is encapsulated within a delivery system, such as liposomes, nanoparticles, or emulsions. In such formulations, ELS is used to characterize the surface charge of the carrier particles. A high absolute zeta potential (e.g., > |30| mV) generally indicates strong inter-particle repulsion, leading to a stable, non-aggregating dispersion. nanofase.eu The measurement involves applying an electric field across the dispersion and measuring the velocity of the moving particles by detecting the Doppler shift in scattered laser light. nanofase.eu

Fluorescence Spectroscopy for Molecular Interaction and Structural Analysis

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many stilbene derivatives are naturally fluorescent. This property can be exploited to study the molecule's interaction with other biological macromolecules, such as proteins or DNA, and to analyze structural changes. researchgate.net

Upon excitation at a specific wavelength, this compound can emit light at a longer wavelength. The characteristics of this emission—such as its intensity, wavelength, and lifetime—can change significantly upon binding to another molecule or in response to changes in its local environment (e.g., solvent polarity or pH). researchgate.net These changes provide valuable insights into binding events, conformational changes, and the dynamics of molecular interactions. researchgate.net

Viii. Research Gaps and Future Perspectives in Z 3 Hydroxy 5 Methoxystilbene Studies

Further Elucidation of Underexplored Stilbenoid Biosynthetic Pathways

The biosynthesis of many stilbenoids, including (Z)-3-Hydroxy-5-methoxystilbene, is not fully understood. While the general phenylpropanoid pathway is known to be the starting point for stilbene (B7821643) synthesis, the specific enzymes and regulatory mechanisms for many derivatives are yet to be identified. nih.govnih.govresearchgate.net

Stilbenes are synthesized in plants from L-phenylalanine via the phenylpropanoid pathway. nih.gov Key enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and stilbene synthase (STS) are involved in this process. researchgate.net The formation of resveratrol (B1683913), a well-studied stilbenoid, is a critical step, which is then further modified by processes like hydroxylation, O-methylation, and O-glucosylation to create a diverse array of stilbene derivatives. nih.gov

However, the biosynthetic pathways of many other stilbenoids, especially those with modifications like prenylation, remain largely unelucidated. nih.gov For instance, the specific enzymes responsible for the methylation and hydroxylation patterns that result in this compound are not definitively known. Future research should focus on identifying and characterizing the specific transferase enzymes involved in the biosynthesis of this and other less common stilbenoids. Understanding these pathways is essential for biotechnological production of these compounds. researchgate.net

Comprehensive Investigation of Molecular Targets and Intracellular Signaling Pathways

A significant gap exists in our understanding of the precise molecular targets and intracellular signaling pathways modulated by this compound. While stilbenoids, in general, are known to interact with a variety of cellular targets to exert their biological effects, specific data for this particular compound is scarce.

Stilbenoids have been shown to modulate various signaling pathways, including those involving NF-κB, MAPK, and JAK/STAT, which are crucial in inflammation. mdpi.com They can also influence the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), and signaling molecules such as protein kinase B (Akt) and AMP-activated protein kinase (AMPK). nih.gov However, the specific affinity and regulatory effects of this compound on these and other potential targets need to be systematically investigated. Identifying the direct molecular binding partners is a critical step in understanding its mechanism of action. nih.gov

Future studies should employ techniques like affinity chromatography, proteomics, and computational modeling to identify the direct binding partners of this compound. Elucidating how this compound modulates key signaling cascades will provide a clearer picture of its therapeutic potential.

Exploration of Synergistic Effects with Established Agents

The potential synergistic effects of this compound with existing therapeutic agents represent a promising but underexplored area of research. Combining natural compounds with established drugs can enhance therapeutic efficacy and potentially reduce side effects.

Studies have shown that stilbene-rich extracts can be more effective than resveratrol alone in inducing cancer cell death, suggesting a synergistic action among different stilbenes. mdpi.com This principle could extend to combinations of specific stilbenoids with conventional drugs. For example, some stilbene compounds have been shown to sensitize drug-resistant cancer cells to chemotherapy. nih.gov

Future research should systematically evaluate the combination of this compound with various established drugs, such as chemotherapeutic agents, anti-inflammatory drugs, and antibiotics. These studies should assess for synergistic, additive, or antagonistic interactions to identify promising combination therapies for various diseases.

Development of Highly Stereoselective Synthetic Routes for Specific Stilbene Isomers and Derivatives

The development of efficient and highly stereoselective synthetic methods is crucial for producing specific stilbene isomers like this compound for research and potential therapeutic applications. The geometric configuration of the double bond ((E) or (Z)) significantly influences the biological activity of stilbenes. wikipedia.org

Current synthetic methods for stilbenes, such as the Wittig reaction, Heck reaction, and McMurry coupling, often yield mixtures of (E) and (Z) isomers, requiring challenging purification steps. nih.gov While methods for stereoselective synthesis exist, they are not always applicable to all stilbene derivatives and can be complex. nih.govlookchem.com The development of synthetic routes that provide high stereoselectivity for the (Z)-isomer of 3-Hydroxy-5-methoxystilbene is a key challenge.

Future research should focus on developing novel catalytic systems and reaction conditions that favor the formation of the (Z)-isomer with high purity. This would facilitate the large-scale production of this specific compound for in-depth biological evaluation and potential clinical applications.

In-depth Mechanistic Studies of Diverse Biological Activities

While stilbenoids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, the specific mechanisms underlying these effects for this compound are not well-defined. nih.govmdpi.com

The biological activity of stilbenoids is often attributed to their ability to modulate oxidative stress and inflammatory pathways. mdpi.comnih.gov For example, some stilbenoids can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. mdpi.comnih.gov However, the in vivo metabolism of most stilbenes remains largely unknown, which complicates the understanding of their biological effects. mdpi.com

In-depth mechanistic studies are needed to elucidate how this compound exerts its biological effects. This includes investigating its impact on cellular processes such as apoptosis, cell cycle regulation, and angiogenesis. Detailed studies using various cell and animal models are required to understand its full pharmacological profile.

Application in Interdisciplinary Research Areas (e.g., Allelopathy, Crop Protection)

The potential application of this compound in interdisciplinary fields like agriculture remains largely unexplored. Allelopathy, the chemical interaction between plants, offers a promising avenue for sustainable weed management. nih.govfrontiersin.org

Stilbenes are phytoalexins, compounds produced by plants in response to stress, including pathogen attack and UV radiation. researchgate.netmdpi.com This inherent defensive role suggests their potential as natural pesticides or herbicides. The use of allelopathic plants or their extracts as cover crops, mulches, or bioherbicides is a growing area of interest in sustainable agriculture. mdpi.comusda.gov

Future research should investigate the allelopathic properties of this compound against common weeds and plant pathogens. Studies on its efficacy, persistence in the soil, and potential impact on crop plants would be crucial for developing its application in crop protection. This could lead to the development of novel, environmentally friendly strategies for agriculture.

Q & A

Q. How can plant-derived this compound be isolated and quantified?

- Methodology : Extract plant material (e.g., Torreya species) with ethanol/water (70:30), fractionate via flash chromatography, and isolate using preparative HPLC. Quantify via LC-MS/MS with a deuterated internal standard to minimize matrix effects .

Contradiction Management

Q. Why do some studies report weak or no activity for this compound compared to (E)-isomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.